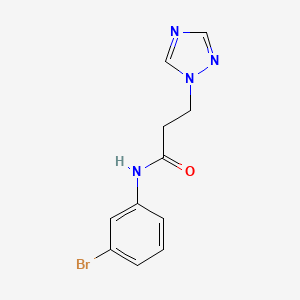

N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

N-(3-Bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic compound featuring a propanamide backbone substituted with a 1,2,4-triazole ring and a 3-bromophenyl group. This structure combines the hydrogen-bonding capability of the triazole moiety with the electron-withdrawing effects of the bromine atom, making it a candidate for biological activity studies, particularly in antimicrobial or anticancer research .

Properties

Molecular Formula |

C11H11BrN4O |

|---|---|

Molecular Weight |

295.14 g/mol |

IUPAC Name |

N-(3-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C11H11BrN4O/c12-9-2-1-3-10(6-9)15-11(17)4-5-16-8-13-7-14-16/h1-3,6-8H,4-5H2,(H,15,17) |

InChI Key |

FJOOKVCVXNIALE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)CCN2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

Formation of the 3-bromophenyl intermediate: This can be achieved by bromination of a phenyl precursor.

Introduction of the triazole ring: This step often involves a cyclization reaction using appropriate precursors such as hydrazine and an alkyne.

Formation of the propanamide moiety: This can be done by reacting the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bromophenyl group.

Reduction: Reduction reactions could target the bromophenyl group or the amide moiety.

Substitution: The bromine atom on the phenyl ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could replace the bromine atom with another functional group.

Scientific Research Applications

N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent, particularly in areas such as antifungal or anticancer research.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The triazole ring and bromophenyl group could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the triazole ring, phenyl group substituents, and propanamide chain modifications. Below is a detailed comparison:

Triazole Ring Modifications

- Nitro-substituted triazole: Compound 11 (N-(3-(benzyloxy)phenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanamide) replaces the bromophenyl group with a benzyloxyphenyl and introduces a nitro group on the triazole.

- Amino-substituted triazole: 3-(5-Amino-1H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)propanamide (5p) exhibits tautomerism due to the amino group, which stabilizes the triazole ring and enhances solubility. This compound showed a melting point of 221°C and moderate yields (43–48%) via microwave-assisted synthesis .

Phenyl Group Variations

- 3-Bromophenyl analogs : 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives (e.g., 4a–j ) demonstrate how bromine’s position affects activity. These analogs, synthesized via cyclocondensation, showed potent antifungal activity against Botrytis cinerea (inhibition rates >85%), outperforming the control drug diniconazole .

- Fluorophenyl derivatives : N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1 ) incorporates fluorine atoms, increasing lipophilicity and antifungal potency. LC-MS data ([M+1]⁺ = 414.9) and stereochemical complexity suggest enhanced target binding .

Propanamide Chain Modifications

- This compound’s structural simplicity contrasts with the bromophenyl variant, possibly reducing toxicity .

- Ethylpropanamide derivatives: 3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide (C₇H₁₃N₅O) demonstrates the impact of alkylation on bioavailability. The ethyl group may enhance metabolic stability compared to aromatic substituents .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Critical Analysis of Research Findings

- Antifungal Activity : Bromophenyl derivatives (e.g., 4a–j ) consistently outperform commercial fungicides like diniconazole, likely due to bromine’s hydrophobic interactions with fungal enzyme active sites .

- Antitrypanosomal Potential: Nitro-substituted triazoles (e.g., 11) exhibit broad-spectrum activity against Trypanosoma spp., though toxicity concerns remain unresolved .

- Structural Stability: Amino-substituted triazoles (e.g., 5p) demonstrate tautomerism, which may influence binding dynamics in biological systems. X-ray crystallography confirms planar triazole rings stabilized by intramolecular hydrogen bonds .

Biological Activity

N-(3-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a triazole ring which is known for its versatility in biological applications. The presence of the bromophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Several studies have reported on the anticancer properties of triazole derivatives, including this compound.

- In vitro Studies : Research indicates that compounds containing triazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that triazole derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting significant antiproliferative activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| This compound | HCT-116 | 2.41 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can trigger apoptosis via increased caspase activity . The presence of electron-withdrawing groups has been noted to enhance biological activity through improved interactions with target proteins .

Antimicrobial Activity

Beyond anticancer effects, triazole derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Other Biological Activities

Research has also indicated that triazole derivatives may possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes has been observed in some studies .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound against various cancer cell lines, significant cytotoxicity was observed compared to standard treatments. The compound was found to induce apoptosis in cancer cells more effectively than traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Assessment

A separate investigation assessed the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated that it exhibited superior antibacterial effects compared to commercially available antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.